molecular formula C16H32O2 B1245991 Methyl 2,6,10-trimethyldodecanoate

Methyl 2,6,10-trimethyldodecanoate

Cat. No.: B1245991
M. Wt: 256.42 g/mol
InChI Key: CYGVOXJONVUXQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2,6,10-trimethyldodecanoate is an organic compound with a complex structure that includes a formyl group attached to a dodecanoate backbone with three methyl groups at positions 2, 6, and 10

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,6,10-trimethyldodecanoate typically involves the esterification of 2,6,10-trimethyl-dodecanoic acid with formyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,6,10-trimethyldodecanoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: 2,6,10-trimethyl-dodecanoic acid.

    Reduction: 2,6,10-trimethyl-dodecanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 2,6,10-trimethyldodecanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biological systems, including its interactions with enzymes and other biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of Methyl 2,6,10-trimethyldodecanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their activity. Additionally, the compound’s hydrophobic dodecanoate backbone allows it to interact with lipid membranes, potentially affecting membrane-associated processes.

Comparison with Similar Compounds

Methyl 2,6,10-trimethyldodecanoate can be compared with other similar compounds, such as:

    2,6,10-trimethyl-dodecanoic acid: Lacks the formyl group and has different reactivity and applications.

    2,6,10-trimethyl-dodecanol: Contains a hydroxyl group instead of a formyl group, leading to different chemical properties and uses.

    Formyl 2,6,10-trimethyl-undecanoate: Similar structure but with a shorter carbon chain, affecting its physical and chemical properties.

Properties

Molecular Formula

C16H32O2

Molecular Weight

256.42 g/mol

IUPAC Name

methyl 2,6,10-trimethyldodecanoate

InChI

InChI=1S/C16H32O2/c1-6-13(2)9-7-10-14(3)11-8-12-15(4)16(17)18-5/h13-15H,6-12H2,1-5H3

InChI Key

CYGVOXJONVUXQO-UHFFFAOYSA-N

SMILES

CCC(C)CCCC(C)CCCC(C)C(=O)OC

Canonical SMILES

CCC(C)CCCC(C)CCCC(C)C(=O)OC

Synonyms

methyl 2,6,10-trimethyldodecanoate
methyl TMDD

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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